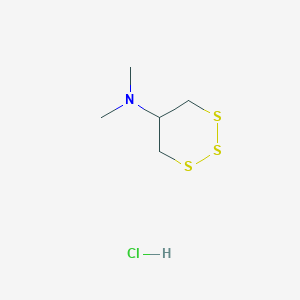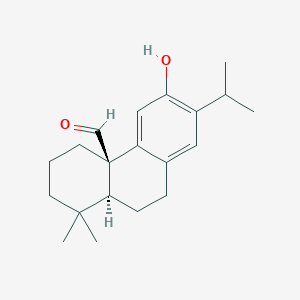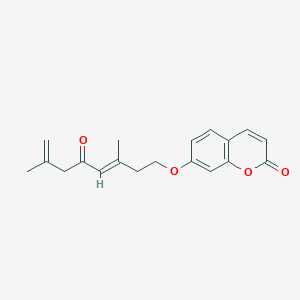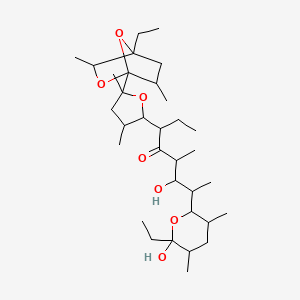
N,N-dimethyl-1,2,3-trithian-5-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiocyclam hydrochloride is a hydrochloride salt resulting from the formal reaction of equimolar amounts of thiocyclam and hydrogen chloride. A nicotinic acetylcholine receptor agonist used as a broad-spectrum insecticide. Not approved for use within the European Union. It has a role as an agrochemical, an insecticide and a nicotinic acetylcholine receptor agonist. It contains a thiocyclam(1+).
Aplicaciones Científicas De Investigación
Synthesis and Surface Activity
N,N-dimethyl-1,2,3-trithian-5-aminium chloride is part of a broader category of hydroxylated cationic surfactants that have been synthesized and studied for their unique surface-active properties. These compounds, including variations like 2-hydroxy-N-(2-hydroxyethyl)-N,N-dimethylhexadecan-1-aminium chloride, have shown spermicidal and virucidal activity, indicating potential applications in biomedical fields such as contraceptive microbicides (Wong et al., 2002).
Microarray Technologies
Dansyl chloride derivatives, related to this compound, have been employed in microarray applications. These compounds act as fluorescent photoprotecting groups, restoring free amines upon photolytic cleavage, which is useful in solid phase synthesis and microarray technologies for high-throughput biological assays (Heise et al., 2012).
Enhanced Oil Recovery
New families of cationic and cationic–Schiff Base surfactants, synthesized from compounds like 5-chloromethyl salicylaldehyde, have demonstrated significant efficiency in enhancing oil recovery. These surfactants, including N,N-dimethyl variants, improve recovery processes by increasing surface activity and displaying antimicrobial efficacy against various bacteria and fungi, which could be crucial in oil extraction and processing technologies (Betiha et al., 2020).
Hydrogen Bonding Studies
The study of lower hydrates of N,N-dimethyl-1-adamantylammonium chloride provides insights into hydrogen bonding mechanisms. These findings can be applied to understand the structural stability and thermodynamics of similar N,N-dimethylated compounds, contributing to the development of new materials with desired thermal and structural properties (Harmon et al., 2000).
Molecular Probes
The synthesis of labeled forms of compounds like TAK779, involving N,N-dimethylated aminium chloride, serves as a foundation for creating molecular probes. These probes are instrumental in studying biological pathways and molecular interactions, highlighting the potential of this compound derivatives in biomedical research (Konno et al., 2009).
Propiedades
Fórmula molecular |
C5H12ClNS3 |
|---|---|
Peso molecular |
217.8 g/mol |
Nombre IUPAC |
N,N-dimethyltrithian-5-amine;hydrochloride |
InChI |
InChI=1S/C5H11NS3.ClH/c1-6(2)5-3-7-9-8-4-5;/h5H,3-4H2,1-2H3;1H |
Clave InChI |
DYLDNPYVDMQCFR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CSSSC1.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,6R,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1253783.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-ethoxyphenyl)-2,4-dioxobutanamide](/img/structure/B1253786.png)
![3-[1-(4-bromophenyl)sulfonyl-3,6-dihydro-2H-pyridin-4-yl]-1,2-dimethylindole](/img/structure/B1253787.png)
![methyl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1253788.png)
![(1R,2Z,6R,10S,12S,14R,15S)-3,7,7,10,14-pentamethyl-16-oxatetracyclo[10.4.0.01,15.06,10]hexadec-2-ene-4,9,11-trione](/img/structure/B1253789.png)





![[(2S,3S,4S,5R,6S,8S,9S,10S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1253803.png)